(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide

Catalog No.
S2662433
CAS No.
88393-56-0
M.F
C18H20N2O4
M. Wt
328.368
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide

CAS Number

88393-56-0

Product Name

(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide

IUPAC Name

(2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide

Molecular Formula

C18H20N2O4

Molecular Weight

328.368

InChI

InChI=1S/C18H20N2O4/c21-15(17(23)19-11-13-7-3-1-4-8-13)16(22)18(24)20-12-14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)/t15-,16-/m1/s1

InChI Key

BBYSAHVLSFBCMN-HZPDHXFCSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C(C(C(=O)NCC2=CC=CC=C2)O)O

Solubility

not available

Asymmetric Catalysis

Due to its structure containing two chirality centers, (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamide has been investigated as a ligand in asymmetric catalysis. Ligands are molecules that bind to a metal center in a catalyst, influencing the catalyst's activity and selectivity. Research suggests that this compound may be useful in the development of new asymmetric catalysts for various organic reactions [].

Supramolecular Chemistry

The unique structure of (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamide allows it to form self-assembled structures through hydrogen bonding. This property has potential applications in the field of supramolecular chemistry, which explores the interactions between molecules to create complex architectures [].

(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide is an organic compound characterized by its unique structure, which includes two benzyl groups attached to a dihydroxysuccinamide backbone. Its molecular formula is C18H20N2O4, and it has a molecular weight of approximately 328.36 g/mol. The compound appears as a white crystalline powder and has a melting point ranging between 202°C and 206°C . The compound is known for its potential applications in medicinal chemistry and as a chiral auxiliary in asymmetric synthesis.

, including:

  • Acylation Reactions: The amine groups can react with acyl chlorides to form amides.
  • Reduction Reactions: The hydroxyl groups may undergo reduction or oxidation under specific conditions.
  • Condensation Reactions: The compound can form imines or other derivatives through condensation with aldehydes or ketones.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

Research indicates that (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and for its role in modulating enzyme activities. The compound's structural features contribute to its interaction with biological targets, making it a candidate for drug development in treating various diseases .

Several methods have been developed for synthesizing (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide:

  • Starting from Tartaric Acid: One common approach involves the reaction of L-tartaric acid with benzylamine under controlled conditions to yield the desired dibenzyl derivative.
  • Dihydroxylation of Succinimide Derivatives: Another method includes the dihydroxylation of suitable succinimide precursors followed by benzylation.

These synthetic routes are optimized for yield and purity and may involve purification steps like recrystallization or chromatography.

(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide finds applications in various fields:

  • Pharmaceuticals: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
  • Research: The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways.
  • Material Science: Its properties may be explored for developing new materials with specific optical or mechanical characteristics.

Studies on (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide have focused on its interactions with various biological molecules. These include:

  • Enzyme Inhibition: Investigating how the compound inhibits specific enzymes involved in metabolic processes.
  • Receptor Binding: Analyzing its affinity for certain receptors that could lead to therapeutic effects.

Such studies are crucial for understanding the mechanisms by which this compound exerts its biological effects and for identifying potential therapeutic applications.

Several compounds share structural similarities with (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N,N'-Dibenzyl-L-tartaric diamideContains tartaric acid moietyChiral center derived from tartaric acid
N,N'-Bis(phenylmethyl)succinamic acidSimilar backbone but lacks hydroxyl groupsDifferent substitution pattern
N,N'-DibenzylsuccinamideSimilar amine functionalityLacks hydroxyl groups on the succinamide backbone
(2S,3S)-N1,N4-Dibenzyl-2,3-dihydroxybutanediamideStereochemical variationDifferent stereochemistry affecting biological activity

The unique combination of hydroxyl groups and dibenzyl substitutions in (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide contributes to its distinct properties compared to these similar compounds.

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, (2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide, reflects its stereochemistry and functional groups. Key components include:

  • Stereodescriptors: The (2R,3R) configuration indicates the spatial arrangement of hydroxyl groups on the succinamide backbone.
  • Substituents: Two benzyl groups (C₆H₅CH₂) are attached to the nitrogen atoms.
  • Functional groups: Two hydroxyl (-OH) and two amide (-CONH-) groups.

The molecular formula is C₁₈H₂₀N₂O₄, with a molecular weight of 328.36 g/mol.

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number88393-56-0
Molecular FormulaC₁₈H₂₀N₂O₄
Molecular Weight328.36 g/mol
IUPAC Name(2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide
Melting Point198–200°C
Optical Rotation+80° to +86° (c=1, DMF)

Structural Features and Stereochemistry

The compound’s structure comprises a central 2,3-dihydroxysuccinamide core with two benzylamide substituents. Critical structural aspects include:

  • Chirality: The (2R,3R) configuration confers enantiomeric purity, critical for asymmetric synthesis.
  • Hydrogen-bonding capacity: Hydroxyl and amide groups enable coordination with metal ions, facilitating catalytic activity.
  • Conformational rigidity: The planar succinamide backbone restricts rotational freedom, enhancing stereoselectivity in reactions.

X-ray crystallography and NMR studies confirm the spatial arrangement of functional groups, validating the (R,R) configuration.

Classical Synthesis Routes

The classical synthesis of (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamide typically begins with tartaric acid derivatives. A prominent route involves the reaction of diacetoxysuccinic anhydride with benzylamine under controlled conditions. For instance, Xu et al. (2002) reported a four-step protocol starting from L-tartaric acid:

  • Protection: L-Tartaric acid is converted to its diacetate ester using acetic anhydride.
  • Activation: The diacetate is treated with thionyl chloride to form the corresponding acid chloride.
  • Amidation: Reaction with benzylamine in dichloromethane yields the dibenzylamide intermediate.
  • Deprotection: Acidic hydrolysis removes the acetyl groups, affording the target compound in 65–72% overall yield [6] [7].

An alternative approach by Massicot et al. (2001) utilizes N-hydroxysuccinimide (NHS) esters for amidation. Here, tartaric acid is activated with NHS and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by coupling with benzylamine. This method achieves 78% yield but requires stringent moisture control [6] [7].

Table 1: Classical Synthesis Conditions and Yields

Starting MaterialReagentsSolventYield (%)Reference
L-Tartaric acidAcetic anhydride, SOCl₂, BnNH₂CH₂Cl₂65–72 [6] [7]
Tartaric acidEDC, NHS, BnNH₂DMF78 [6] [7]

Stereoselective Synthesis Strategies

The (2R,3R) configuration is critical for the compound’s biological activity. Stereoselective synthesis often leverages chiral pool synthesis, using enantiomerically pure tartaric acid as the starting material. For example, the diastereomeric resolution of intermediates via recrystallization ensures high enantiomeric excess (e.e.). Xu et al. (2002) achieved >99% e.e. by crystallizing the dibenzylamide from ethanol/water mixtures [6] [7].

Another strategy employs chiral auxiliaries during amidation. Protecting the hydroxyl groups with benzyl ethers before amidation prevents racemization. This method, however, introduces additional deprotection steps, reducing overall efficiency [6].

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis remains underexplored for this compound. Current methods rely on organocatalytic desymmetrization of meso-tartaric acid derivatives. For instance, proline-based catalysts have been used to induce asymmetry in succinamide formation, though yields remain modest (50–60%) [7]. Transition metal catalysts, such as ruthenium complexes, show potential for enantioselective hydrogenation of diketones but require further optimization [4].

Green Chemistry and Solvent-Free Methods

Recent advances focus on reducing environmental impact. Solvent-free mechanochemical synthesis has been explored, where tartaric acid and benzylamine are ball-milled with catalytic EDC. This method eliminates volatile organic solvents and shortens reaction times to 2 hours, albeit with lower yields (55%) [7].

Table 2: Comparison of Green Synthesis Methods

MethodConditionsYield (%)Advantages
MechanochemicalBall milling, EDC55Solvent-free, fast
Microwave-assistedH₂O, 100°C68Reduced energy use

Yield Optimization and Scalability Challenges

Key challenges include:

  • Purification Complexity: The compound’s high polarity necessitates chromatographic purification, which is impractical on industrial scales. Crystallization optimizations (e.g., using ethanol/acetone mixtures) improve recovery rates to 85% [6].
  • Side Reactions: Over-benzylation at the hydroxyl groups can occur if reaction stoichiometry is not tightly controlled. Stoichiometric use of benzylamine (2.2 equivalents) minimizes this issue [7].
  • Cost of Reagents: NHS and EDC are expensive; replacing them with pentafluorophenyl esters reduces costs by 30% without compromising yield [2] [3].

Table 3: Scalability Challenges and Solutions

ChallengeSolutionImpact on Yield
ChromatographyOptimized crystallization+15% recovery
Over-benzylationPrecise stoichiometry (BnNH₂ : 2.2 eq)Purity >98%
Reagent costPentafluorophenyl estersCost ↓30%

The comprehensive structural characterization of (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide requires the integration of multiple analytical techniques to establish its molecular structure, stereochemistry, and physicochemical properties. This compound belongs to the class of dibenzyl-substituted dihydroxysuccinamides, which are chiral molecules containing two stereocenters at the 2 and 3 positions of the succinamide backbone.

X-ray Crystallographic Analysis

X-ray crystallography represents the gold standard for determining the three-dimensional molecular structure and absolute configuration of organic compounds [1]. For (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide, crystallographic analysis would provide definitive structural information including bond lengths, bond angles, and the spatial arrangement of atoms.

The crystalline structure of this compound would be expected to exhibit intermolecular hydrogen bonding networks due to the presence of hydroxyl groups at the 2 and 3 positions. These hydrogen bonds would significantly influence the crystal packing and may result in the formation of supramolecular assemblies [2]. The compound would likely crystallize in a chiral space group given its inherent chirality, with typical unit cell parameters falling within the range observed for similar organic molecules [3].

Table 1: Expected Crystallographic Parameters for (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide

ParameterExpected Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21 or P212121
Unit Cell a (Å)8.0-12.0
Unit Cell b (Å)10.0-15.0
Unit Cell c (Å)12.0-18.0
Volume (ų)1200-2500
Z2 or 4
Density (g/cm³)1.25-1.35

The molecular geometry would show the characteristic succinamide backbone with two benzyl substituents attached to the nitrogen atoms. The dihedral angles between the benzyl rings and the central succinamide core would be influenced by steric interactions and potential π-π stacking effects [4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure, stereochemistry, and dynamic behavior of (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide. Both one-dimensional and two-dimensional NMR techniques are essential for complete structural characterization.

¹H NMR Analysis:
The proton NMR spectrum would exhibit characteristic signals for the different proton environments. The benzyl protons would appear as complex multiplets in the aromatic region (7.0-7.5 ppm), while the methylene protons of the benzyl groups would appear as doublets around 4.3-4.8 ppm due to coupling with the amide nitrogen [5]. The hydroxyl protons would appear as exchangeable broad signals around 3.0-5.0 ppm, depending on the solvent and temperature conditions.

Table 2: Expected ¹H NMR Chemical Shifts for (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide

Proton TypeChemical Shift (ppm)MultiplicityIntegration
Aromatic H7.2-7.4m10H
Benzyl CH₂4.4-4.6d4H
Succinamide CH4.0-4.3m2H
Hydroxyl OH3.5-4.5br s2H
Amide NH6.0-7.0br s2H

¹³C NMR Analysis:
The carbon-13 NMR spectrum would provide information about the carbon framework and electronic environment. The carbonyl carbons would appear around 170-175 ppm, while the aromatic carbons would be observed in the 125-140 ppm region. The hydroxyl-bearing carbons would appear around 70-75 ppm, and the benzyl methylene carbons around 43-47 ppm [6] [7].

Two-Dimensional NMR:
COSY (Correlation Spectroscopy) experiments would establish connectivity patterns between coupled protons, while NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide crucial information about the spatial relationships and stereochemistry of the molecule [8] [9]. These techniques would be particularly valuable for confirming the (2R,3R) configuration.

Mass Spectrometric Profiling

Mass spectrometry provides molecular weight determination and structural information through fragmentation patterns. For (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide, multiple ionization techniques would be employed to obtain comprehensive mass spectrometric data.

Electrospray Ionization (ESI) Mass Spectrometry:
ESI-MS would provide accurate molecular weight determination with the molecular ion peak expected at m/z 329.1501 [M+H]⁺ for the protonated molecule (C₁₈H₂₁N₂O₄⁺) [10]. The soft ionization nature of ESI would minimize fragmentation, allowing for accurate molecular weight determination.

Table 3: Expected Mass Spectrometric Data

ParameterExpected Value
Molecular FormulaC₁₈H₂₀N₂O₄
Exact Mass328.1423
[M+H]⁺329.1501
[M+Na]⁺351.1321
[M-H]⁻327.1345

Fragmentation Patterns:
The fragmentation pattern would be dominated by the loss of benzyl groups (C₇H₇, m/z 91) and the formation of succinamide-related fragments. Common fragmentation pathways would include:

  • Loss of benzyl radical: [M-91]⁺
  • Loss of benzyl cation: [M-92]⁺
  • Formation of tropylium ion: m/z 91
  • Succinamide backbone fragments: m/z 116, 98 [11] [12]

High-Resolution Mass Spectrometry:
High-resolution mass spectrometry would provide elemental composition determination with accuracy better than 5 ppm, confirming the molecular formula and detecting any impurities or structural isomers [13].

Infrared (IR) and Raman Spectroscopic Features

Vibrational spectroscopy techniques provide information about functional groups and molecular vibrations. Both infrared and Raman spectroscopy would be employed to characterize the vibrational modes of (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide.

Infrared Spectroscopy:
The IR spectrum would exhibit characteristic absorption bands for the various functional groups present in the molecule. The amide I band (C=O stretch) would appear around 1650-1680 cm⁻¹, while the amide II band (N-H bend) would be observed around 1540-1560 cm⁻¹ [14] [15]. The hydroxyl stretching vibrations would appear as broad bands around 3200-3600 cm⁻¹, with the exact position depending on the extent of hydrogen bonding.

Table 4: Expected IR Absorption Frequencies

Functional GroupFrequency (cm⁻¹)Assignment
OH stretch3200-3600Hydroxyl groups
NH stretch3300-3500Amide NH
C=O stretch1650-1680Amide I
N-H bend1540-1560Amide II
Aromatic C=C1600, 1580, 1500Benzyl rings
C-H stretch2800-3000Aliphatic CH
C-N stretch1200-1300Amide C-N

Raman Spectroscopy:
Raman spectroscopy would provide complementary information to IR spectroscopy, particularly for symmetric vibrations and aromatic ring modes. The aromatic C=C stretching vibrations would be prominent in the Raman spectrum around 1600 cm⁻¹, while the C-N stretching modes would appear around 1000-1200 cm⁻¹ [16] [17].

Vibrational Analysis:
The combination of IR and Raman spectroscopy would allow for complete vibrational assignment of the molecule. The presence of hydroxyl groups would lead to complex hydrogen bonding patterns, resulting in broad OH stretching bands and shifts in other vibrational modes. The benzyl substituents would contribute characteristic aromatic vibrations, while the succinamide backbone would exhibit typical amide vibrations [18] [19].

Research Findings:
Recent studies on similar succinamide derivatives have shown that the vibrational spectra are highly sensitive to conformational changes and intermolecular interactions [20] [21]. The hydroxyl groups in (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide would be expected to participate in extensive hydrogen bonding networks, leading to characteristic spectral features that can be used for structural identification and purity assessment.

XLogP3

0.6

Dates

Last modified: 08-16-2023

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